4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
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Description
4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CBPTDS) is a synthetic organic compound that has been used in a variety of scientific research applications. This compound is known for its strong chemical reactivity and its ability to form stable complexes with other molecules. CBPTDS has been studied for its potential use in drug development, as well as its potential use in biochemistry and physiology.
Scientific Research Applications
Antiviral Activity
4-Chlorobenzyl derivatives, including those with thiadiazole structures, have shown potential in antiviral applications. For instance, a study by Chen et al. (2010) demonstrated that certain 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010).
Molecular Conformation Studies
The molecular conformation or tautomeric forms of molecules like 4-Chlorobenzyl thiadiazole derivatives are crucial in understanding their pharmaceutical and biological activities. Erturk et al. (2016) investigated the tautomeric behavior of similar molecules using spectroscopic methods, emphasizing the importance of molecular structure in biological applications (Erturk et al., 2016).
Synthesis and Structural Characterization
The synthesis and structure of benzimidazo thiadiazoles, which are structurally related to 4-Chlorobenzyl thiadiazole sulfones, have been explored for their potential applications. Tumkevičius et al. (2003) provided insights into the synthesis process and structural characterization of such compounds (Tumkevičius et al., 2003).
Antimicrobial Activities
Derivatives of 1,2,3-thiadiazoles have been synthesized and evaluated for their antimicrobial properties. Hussain et al. (2008) reported significant antibacterial and antifungal activities of compounds related to 4-Chlorobenzyl thiadiazole sulfones (Hussain et al., 2008).
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfonyl]-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-13-8-6-11(7-9-13)10-22(19,20)15-14(17-18-21-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYLDSPVMCEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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